3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3-bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2ClF3N2/c15-9-3-1-7(2-4-9)11-12(16)22-6-8(14(18,19)20)5-10(17)13(22)21-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKINGJONGAMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Substitution Reactions
Nucleophilic/Electrophilic Substitution
The compound’s bromine and chlorine atoms are primary candidates for substitution. For example, Suzuki–Miyaura coupling —a palladium-catalyzed cross-coupling reaction—can replace bromine atoms with aryl or alkenyl groups . Similarly, iron-catalyzed sulfonylmethylation has been demonstrated for structurally related imidazo[1,2-a]pyridines, where sodium sulfinates react with the heterocycle to form sulfonylmethyl derivatives .
Key Reaction Example
In a study on imidazo[1,2-a]pyridines, sodium sulfinates (e.g., sodium tosylinate) reacted with FeCl₃ in DMA/H₂O (2:1) to yield sulfonylmethyl-substituted derivatives. The mechanism involves oxidation of DMA to an iminium intermediate, followed by C-C coupling .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Sulfonylmethylation | FeCl₃, sodium sulfinates, DMA/H₂O (2:1) | Sulfonylmethyl derivatives |
| Suzuki–Miyaura Coupling | Pd catalyst, organoboron compounds | Aryl-substituted derivatives |
Radical-Mediated Functionalization
Catalyst-Free Cycloisomerization
The trifluoromethyl group’s electron-withdrawing effect may enable radical-mediated reactions. For example, three-component aza-Friedel–Crafts alkylation of imidazo[1,2-a]pyridines using Y(OTf)₃ as a catalyst has been reported. This reaction involves coupling with aldehydes and amines to form C3-alkylated derivatives under mild conditions .
Mechanistic Insights
Radical pathways were implicated in a study where TEMPO or DPPH (radical scavengers) inhibited reaction yields, suggesting a radical intermediate during the synthesis of sulfonylmethyl derivatives .
Catalytic Functionalization via Transition Metals
Palladium-Catalyzed Cross-Coupling
Suzuki–Miyaura coupling is well-established for aryl bromides. In this compound, the 3-bromo and 4-bromophenyl positions could serve as sites for introducing new aryl or vinyl groups .
Copper-Catalyzed Oxidative Coupling
A study demonstrated the synthesis of imidazo[1,2-a]pyridines via copper(I) catalysis, using ketoxime acetates and pyridines. While not directly applied to this compound, analogous methods could enable functionalization .
Role of Substituents in Reactivity
-
Trifluoromethyl Group : Enhances lipophilicity and directs electrophilic substitution to positions meta to the CF₃ group.
-
Halogen Substituents : The 3-bromo and 8-chloro positions enable nucleophilic aromatic substitution, while the 4-bromophenyl group may participate in cross-coupling reactions.
Scientific Research Applications
Organic Synthesis
3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine serves as a valuable building block in organic synthesis. It enables the construction of more complex molecules by providing functional groups that can undergo further reactions. This application is crucial for developing new chemical entities in pharmaceuticals and materials science .
The compound acts as a scaffold for the development of biologically active molecules. Its structural features allow for modifications that can enhance binding affinity to biological targets. Research has indicated its potential in drug discovery, particularly for developing new therapeutic agents targeting specific diseases .
Pharmacological Research
Studies have explored the pharmacological properties of this compound, indicating its potential role in modulating biological pathways. For instance, it has been investigated for its interactions with the human constitutive androstane receptor (CAR), which is involved in various hepatic functions . The presence of trifluoromethyl and halogen groups may enhance its selectivity and potency compared to other compounds.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways The presence of bromine, chlorine, and trifluoromethyl groups can influence its binding affinity and selectivity towards certain biological targets
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Electronic Effects
Key Compounds :
3-(4-Bromophenyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine ()
- Substituents : 3-(4-BrPh), 2-(4-ClPh).
- Activity : Acts as a human constitutive androstane receptor (CAR) agonist, highlighting the impact of aryl groups at positions 2 and 3 on nuclear receptor modulation .
- Comparison : Unlike the target compound, this analog lacks halogenation at positions 6 and 8 but retains aryl substituents. The 4-bromophenyl group in the target may enhance steric bulk compared to the 4-chlorophenyl group in this analog.
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine ()
- Substituents : 2-Br, 6-CF₃.
- Role : Serves as a synthetic intermediate or structural analog. The CF₃ group at position 6 aligns with the target compound, but the bromo at position 2 (vs. position 3 in the target) illustrates positional isomerism, which can alter electronic properties and binding affinities .
Functional Group Variations and Pharmacokinetic Properties
Key Compounds :
8-Bromo-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine () Substituents: 8-Br, 6-Cl, 3-NO₂, 2-(sulfonylmethyl). Activity: Demonstrates potent antitrypanosomal activity, with the sulfonylmethyl group enhancing aqueous solubility compared to non-polar substituents . Comparison: The target compound replaces the nitro (NO₂) group with bromo at position 3 and substitutes sulfonylmethyl with a 4-bromophenyl group. This substitution may reduce solubility but improve metabolic stability.
6-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine ()
- Substituents : 6-Br, 7-CH₃, 2-Ph.
- Role : Used in hydroxydifluoromethylation reactions, showcasing tolerance for CF₃ and halogen groups. The methyl group at position 7 slightly enhances steric hindrance compared to the target’s chloro at position 8 .
Biological Activity
3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by multiple halogen substituents, positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.
- Molecular Formula : C14H6Br2ClF3N2
- Molecular Weight : 454.47 g/mol
- CAS Number : 866137-79-3
The compound features a complex arrangement of bromine, chlorine, and trifluoromethyl groups that influence its biological interactions and activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of halogen atoms enhances its lipophilicity and may affect its binding affinity to various receptors or enzymes involved in disease pathways. This compound has shown potential as a scaffold for developing new therapeutic agents targeting cancer and infectious diseases.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including the target compound. It has been noted that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
This table illustrates the potential of the compound against common pathogens, with ongoing research aimed at determining precise MIC values.
Case Studies
- Synthesis and Evaluation : A study synthesized this compound and evaluated its biological effects in vitro. The results indicated moderate antibacterial activity, suggesting that modifications to the existing structure could enhance efficacy against resistant strains .
- Pharmacological Screening : In another case study, researchers screened a library of imidazo[1,2-a]pyridine derivatives for their ability to inhibit specific enzymes linked to cancer progression. The target compound demonstrated promising results in inhibiting cell proliferation in certain cancer cell lines .
- Toxicity Assessment : Toxicological evaluations have been conducted to assess the safety profile of this compound. Preliminary results indicate a favorable safety margin, making it a viable candidate for further development .
Comparative Analysis with Similar Compounds
The unique combination of substituents on the imidazo[1,2-a]pyridine scaffold distinguishes this compound from others in its class. Comparative studies reveal that while many derivatives exhibit antimicrobial properties, the trifluoromethyl group significantly enhances both potency and selectivity.
| Compound | Structure | Notable Activity |
|---|---|---|
| This compound | Structure | Moderate antibacterial activity |
| Similar Derivative A | - | Low activity |
| Similar Derivative B | - | High cytotoxicity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing imidazo[1,2-a]pyridine derivatives with halogen and trifluoromethyl substituents?
- Methodology : A common approach involves substitution reactions. For example, ethyl bromopyruvate reacts with halogenated pyridinamines (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) under reflux in ethanol with NaHCO₃ to form the imidazo[1,2-a]pyridine core. Yields range from 65% to 94%, depending on reaction optimization (e.g., solvent, temperature, stoichiometry) .
- Key Steps :
- Bromination of pyruvate derivatives to introduce reactive sites.
- Cyclocondensation with diaminopyridines to form the fused imidazo-pyridine ring.
- Final halogenation (e.g., bromination) or functionalization via Suzuki coupling for aryl substituents .
Q. How is the structural identity of this compound confirmed experimentally?
- Analytical Techniques :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, CF₃ groups at ~δ 120–125 ppm in 13C NMR) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., calculated vs. observed mass error < 5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .
Q. What are common impurities or byproducts encountered during synthesis?
- Byproducts :
- Incomplete Substitution : Residual starting materials (e.g., unreacted bromopyruvate).
- Regioisomers : Due to competing reaction pathways in cyclization (e.g., alternative ring closure positions).
- Oxidation Products : From sensitive trifluoromethyl or halogenated groups under harsh conditions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacological activity?
- Mechanistic Insight : The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In GLP-1R agonist studies, derivatives with this moiety showed selective receptor activation (EC₅₀ < 100 nM) and anti-diabetic potential .
- Structure-Activity Relationship (SAR) : Modifications at the 2- and 6-positions (e.g., bromo vs. cyano groups) significantly affect potency. For example, 8-chloro-6-CF₃ derivatives exhibit higher binding affinity than non-halogenated analogs .
Q. What computational strategies are used to model interactions with biological targets (e.g., GLP-1R)?
- In Silico Approaches :
- Molecular Docking : Predicts binding poses using crystal structures of GLP-1R (PDB ID: 5VAI). The imidazo[1,2-a]pyridine core aligns with hydrophobic pockets, while halogen atoms form halogen bonds with Thr132 and Gln234 .
- ADME/Tox Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.5, moderate bioavailability) and hepatotoxicity risks (CYP450 inhibition) .
Q. How can polymorphic forms of this compound affect its physicochemical properties?
- Case Study : Cyano-substituted imidazo[1,2-a]pyridines exhibit polymorph-dependent luminescence (yellow, orange, red) due to variations in intramolecular proton transfer (ESIPT) and crystal packing .
- Analytical Methods :
- X-ray Crystallography : Resolves packing motifs (e.g., π-π stacking vs. hydrogen-bonding networks).
- Solid-State NMR : Differentiates polymorphs via chemical shift anisotropy .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for imidazo[1,2-a]pyridine derivatives: How to address them?
- Example : Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate was synthesized in 65% yield , while similar intermediates in other studies achieved >85% yields .
- Resolution :
- Reaction Optimization : Higher yields correlate with controlled stoichiometry (1:1.2 molar ratio of F1:F2) and inert atmospheres (N₂) to prevent oxidation .
- Catalyst Screening : NaHCO₃ vs. K₂CO₃ impacts cyclization efficiency due to base strength differences .
Q. Conflicting pharmacological Why do some analogs show low selectivity for GLP-1R?
- Hypothesis : Substituent positioning (e.g., 4-bromophenyl vs. 4-nitrophenyl) alters steric and electronic interactions. For instance, bulkier groups at the 2-position reduce off-target effects .
- Validation : Competitive binding assays (e.g., vs. GIPR or glucagon receptors) and mutagenesis studies (e.g., Ala-scanning of GLP-1R) .
Methodological Recommendations
- Synthetic Protocols : Prioritize NaHCO₃-mediated cyclization in ethanol for scalability and reduced waste .
- Characterization : Combine HRMS with 2D NMR (COSY, HSQC) to resolve complex regiochemistry.
- Biological Testing : Use HEK293 cells overexpressing GLP-1R for standardized agonist activity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
